molecular formula C9H6N2O3 B12284894 4-Hydroxy-1,8-naphthyridine-3-carboxylic acid CAS No. 37976-17-3

4-Hydroxy-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B12284894
CAS No.: 37976-17-3
M. Wt: 190.16 g/mol
InChI Key: KBPHGYUXEIDPPV-UHFFFAOYSA-N
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Description

4-Hydroxy-1,8-naphthyridine-3-carboxylic acid (CAS 342623-43-2) is a high-purity chemical compound supplied for research and development purposes. This organic compound has a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol . As a member of the 1,8-naphthyridine family, this core structure serves as a critical pharmacophore in medicinal chemistry. The 1,8-naphthyridine scaffold is extensively investigated for its diverse biological activities, often serving as a key building block in the synthesis of novel pharmaceutical candidates. Researchers value this compound for its potential application in developing new therapeutic agents, leveraging its unique heterocyclic structure that can interact with various enzymatic targets. The product is offered with cold-chain transportation to ensure stability and is intended solely for non-medical applications such as industrial applications or scientific research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

37976-17-3

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-oxo-1H-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-7-5-2-1-3-10-8(5)11-4-6(7)9(13)14/h1-4H,(H,13,14)(H,10,11,12)

InChI Key

KBPHGYUXEIDPPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C(C2=O)C(=O)O)N=C1

Origin of Product

United States

Preparation Methods

Alkylation of 4-Hydroxy-1,8-naphthyridine Intermediates

A primary route involves alkylating the nitrogen atom at the 1-position of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid derivatives. The patent US3149104A outlines a method where 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid reacts with alkyl halides (e.g., methyl iodide, ethyl iodide) in the presence of a base such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt). The reaction is conducted in a mixed solvent system (ethanol-water) under reflux for extended periods (5–19 hours). For instance, Example 1 describes the synthesis of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid using ethyl iodide, yielding a product with a melting point of 220.4–222.0°C after recrystallization.

Key steps include:

  • Dissolving the starting material (e.g., 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid) in ethanol-water with KOH.
  • Adding the alkyl halide and refluxing.
  • Acidifying the mixture with hydrochloric acid (HCl) to precipitate the product.
  • Purifying via recrystallization from ethanol or methanol-water.

Cyclization of Aminopyridine Precursors

The naphthyridine core is often constructed via cyclization reactions. A common approach involves condensing 6-amino-3-bromo-2-methylpyridine with diethyl ethoxymethylenemalonate. This reaction forms a cyclized intermediate, which is subsequently hydrolyzed to yield the carboxylic acid moiety. Example 12 from US3149104A demonstrates this method:

  • Heating 6-amino-3-bromo-2-methylpyridine with diethyl ethoxymethylenemalonate under vacuum.
  • Cyclizing the intermediate in ethanol to form ethyl 6-bromo-5,7-dimethyl-4-hydroxy-1,8-naphthyridine-3-carboxylate.
  • Hydrolyzing the ester group using aqueous HCl to obtain 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically influences reaction efficiency. Ethanol-water mixtures are preferred for their ability to dissolve both polar and non-polar reactants. Sodium ethoxide or potassium hydroxide serves as the acid acceptor, neutralizing hydrogen halides generated during alkylation. For instance, using NaOEt in ethanol at reflux minimizes side reactions and improves yields.

Temperature and Time

Optimal temperatures range from 25°C to reflux (78°C for ethanol). Prolonged reflux periods (up to 5 days) are necessary for complete alkylation, as seen in Example 6, where n-butyl bromide required 5 days to yield 1-n-butyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.

Key Intermediate: Ethyl 4-Hydroxy-1,8-naphthyridine-3-carboxylate

Ethyl esters are frequently employed as intermediates due to their ease of hydrolysis. Example 14 details the synthesis of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide by reacting the ethyl ester with hydrazine hydrate. Hydrolysis of the ester under acidic or basic conditions provides the free carboxylic acid.

Structural and Analytical Data

Table 1: Physicochemical Properties of 4-Hydroxy-1,8-naphthyridine-3-carboxylic Acid

Property Value Source
Molecular Formula C$$9$$H$$6$$N$$2$$O$$3$$
Molecular Weight 190.16 g/mol
Melting Point 285°C (decomposition)
Synonyms 342623-43-2, 37976-17-3

Table 2: Representative Synthetic Examples from US3149104A

Example Reactants Conditions Product Yield MP (°C)
1 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid + Methyl iodide Ethanol-water, KOH, reflux 1-Methyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid 5.5 g 300
6 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid + n-Butyl bromide Ethanol-water, KOH, 5 days 1-n-Butyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid 14 g 220–222
12 6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid + Ethyl iodide Ethanol-water, reflux 19h 6-Bromo-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid 45 g N/A

Recent Advances and Comparative Analysis

Recent studies have explored modifications at the 3-carboxylic acid position for biological applications. For example, substituting the carboxylic acid with heteroaryl groups enhances anticancer activity, though these derivatives require additional synthetic steps. Fluorinated analogs, such as 7-(3-aminopyrrolidinyl)-1-cyclopropyl-6-fluoro-1,8-naphthyridines, demonstrate antimicrobial potency but diverge from the parent compound’s synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and carboxylic acid groups .

Common Reagents and Conditions: Common reagents used in the reactions of 4-Hydroxy-1,8-naphthyridine-3-carboxylic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

Biological Activities

4-Hydroxy-1,8-naphthyridine-3-carboxylic acid exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : Numerous derivatives have shown potent activity against various bacterial strains, including multidrug-resistant strains. For example, derivatives synthesized from this compound demonstrated superior antibacterial effects compared to standard antibiotics like ciprofloxacin and vancomycin against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antitumor Properties : Research indicates that certain derivatives possess significant cytotoxic activity against cancer cell lines. In particular, studies have shown that specific 1,8-naphthyridine derivatives exhibit enhanced potency against murine leukemia models .
  • Antihistaminic and Antiallergic Effects : The compound has been evaluated for its antihistaminic activity in vivo, showing promising results in reducing bronchospasm induced by allergens . This positions it as a potential candidate for treating allergic conditions.

Antimicrobial Activity

A study highlighted the synthesis of several 1,8-naphthyridine derivatives, revealing that some compounds exhibited remarkable antibacterial activity against resistant strains of Streptococcus pneumoniae and Neisseria gonorrhoeae. For instance, a specific derivative showed better efficacy than traditional antibiotics in reducing bacterial load in infected tissues .

Antitumor Activity

In a comparative analysis of various naphthyridine derivatives, it was found that compounds with specific substitutions on the naphthyridine ring exhibited enhanced cytotoxicity against cancer cells. One notable finding was that certain derivatives were twice as effective as standard treatments in murine leukemia models .

Antihistaminic Activity

In vivo studies conducted on guinea pigs demonstrated that derivatives of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid could effectively antagonize histamine-induced bronchospasm. This suggests potential therapeutic applications in asthma management .

Summary of Applications

The following table summarizes the key applications of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid:

ApplicationDescriptionKey Findings/Case Studies
AntimicrobialEffective against various bacterial strains, including resistant typesSuperior activity compared to ciprofloxacin
AntitumorCytotoxic effects on cancer cell linesTwice the potency against murine leukemia
AntihistaminicReduces bronchospasm in allergic reactionsPromising results in guinea pig models
Anti-inflammatoryPotential applications in treating inflammation-related conditionsVarious derivatives show anti-inflammatory properties
AntiviralSome derivatives exhibit antiviral activityOngoing research into effectiveness against viral pathogens

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid derivatives are highly dependent on substituent modifications. Below is a detailed comparison with analogous compounds:

Substitution at Position 3: Hydroxyl vs. Amine Groups

  • However, derivatives with alicyclic or aromatic amines at position 3 exhibit superior bioactivity. Aromatic Amines: Compound 5a1 (pyridinyl-substituted) demonstrated 61.45% protection in antihistaminic assays, nearing the efficacy of chlorpheniramine (65.20%) . Alicyclic Amines: Pyrrolidinyl (5b5) and morpholinyl (5b6) derivatives showed moderate antihistaminic activity (52–58% protection), attributed to improved lipophilicity and membrane permeability .

Substitution at Position 1: Alkyl vs. Aromatic Groups

  • Alkyl Chains : Ethyl or benzyl groups at position 1 (e.g., 4a , 4b ) enhance metabolic stability. For instance, 4a (4-chlorobenzyl-substituted) showed a molecular ion peak at m/z 390.2, confirming structural integrity .
  • Aromatic Substitutions : Fluorophenyl or difluorophenyl groups at position 1 (e.g., compound 38 in ) significantly boost antibacterial activity by optimizing interactions with bacterial DNA gyrase .

Functional Activity: Antihistaminic vs. Antibacterial

  • Antihistaminic Activity : Linked to substitutions at position 3, with aromatic amines (e.g., 5a1 ) outperforming alicyclic variants. Molecular docking studies suggest these derivatives bind competitively to the histamine H1 receptor .
  • Antibacterial Activity: Fluorine at position 6 and piperazinyl groups at position 7 (e.g., enoxacin, ) enhance quinolone-like activity by targeting DNA gyrase. Enoxacin’s broad-spectrum efficacy contrasts with the narrower therapeutic focus of hydroxy-carboxylic acid derivatives .

Antifungal Activity

Derivatives like 5a2 (1-(4-chlorobenzyl)-N-(2-chlorophenyl)-substituted) exhibit antifungal activity comparable to griseofulvin, likely due to chlorobenzyl groups enhancing membrane disruption .

Key Research Findings and Data Tables

Table 1: Substituent Effects on Antihistaminic Activity

Compound Position 1 Substituent Position 3 Substituent % Protection (In Vivo)
5a1 4-Chlorobenzyl Pyridinyl 61.45%
5a5 4-Chlorobenzyl Pyrrolidinyl 56.20%
5a6 4-Chlorobenzyl Morpholinyl 53.80%
Chlorpheniramine - - 65.20%

Source:

Table 2: Antibacterial Activity of Selected Derivatives

Compound Position 6 Position 7 MIC (μg/mL) vs. E. coli
Enoxacin F Piperazinyl 0.12
38 F 3-Amino-pyrrolidinyl 0.08
Ciprofloxacin F Piperazinyl 0.06

Source:

Biological Activity

4-Hydroxy-1,8-naphthyridine-3-carboxylic acid, a derivative of naphthyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and modulatory effects, supported by case studies and research findings.

Chemical Structure and Properties

4-Hydroxy-1,8-naphthyridine-3-carboxylic acid possesses a naphthyridine core, which is significant in drug development due to its ability to interact with various biological targets. The compound's structure can be represented as follows:

C9H6N2O3\text{C}_9\text{H}_6\text{N}_2\text{O}_3

This structure contributes to its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that 4-hydroxy derivatives of naphthyridine exhibit notable antimicrobial properties. A study demonstrated that various naphthyridine derivatives, including 4-hydroxy-1,8-naphthyridine-3-carboxylic acid, showed activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective when used in combination with fluoroquinolones, enhancing their antibacterial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of 4-Hydroxy-1,8-naphthyridine-3-carboxylic Acid

Bacterial StrainMIC (µg/mL)Combination with FluoroquinoloneReduced MIC (µg/mL)
Staphylococcus aureus32Ofloxacin4
Escherichia coli16Lomefloxacin2
Pseudomonas aeruginosaNot effectiveN/AN/A

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that 4-hydroxy-1,8-naphthyridine-3-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant activity against murine P388 leukemia cells . The mechanism of action appears to involve the inhibition of topoisomerase enzymes, critical for DNA replication in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study evaluating the cytotoxicity of naphthyridine derivatives:

  • Cell Lines Tested : P388 leukemia, MCF-7 breast cancer.
  • Results : The compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating potent anticancer activity.

Modulatory Effects on Antibiotics

4-Hydroxy-1,8-naphthyridine-3-carboxylic acid has been shown to modulate the activity of established antibiotics. Studies reveal that when combined with antibiotics like norfloxacin and lomefloxacin, the compound significantly reduces the minimum inhibitory concentrations (MICs) required for effective bacterial inhibition . This synergistic effect suggests potential applications in overcoming antibiotic resistance.

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